molecular formula C12H7Cl2N3O5 B5280926 6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B5280926
M. Wt: 344.10 g/mol
InChI Key: ZISUEZROSWGJMD-OWOJBTEDSA-N
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Description

6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a nitro group and a styryl moiety, which includes a dichlorohydroxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrimidinedione derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .

Future Directions

Future research could involve studying the biological activity of the compound and developing methods for its synthesis . It could also involve studying its physical and chemical properties and how these relate to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved by the condensation of appropriate β-diketones with urea or thiourea under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrimidine ring can be performed using a mixture of concentrated nitric and sulfuric acids.

    Styryl moiety formation: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Chlorination and hydroxylation: The final steps involve the selective chlorination and hydroxylation of the phenyl ring to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of greener chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Products may include 3,5-dichloro-4-oxophenyl derivatives.

    Reduction: Products may include 5-amino-6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione.

    Substitution: Products may include 3,5-dichloro-4-substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential use as a pharmaceutical agent.

    Medicine: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione: can be compared with other nitropyrimidine derivatives and styryl compounds.

    3,5-Dichloro-4-hydroxyphenyl derivatives: These compounds share the dichlorohydroxyphenyl moiety and may exhibit similar reactivity and biological activity.

    Nitropyrimidine derivatives: These compounds share the nitropyrimidine core and may have similar chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and styryl groups in the same molecule is relatively rare and may lead to unique interactions with molecular targets.

Properties

IUPAC Name

6-[(E)-2-(3,5-dichloro-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O5/c13-6-3-5(4-7(14)10(6)18)1-2-8-9(17(21)22)11(19)16-12(20)15-8/h1-4,18H,(H2,15,16,19,20)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISUEZROSWGJMD-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Cl)O)Cl)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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